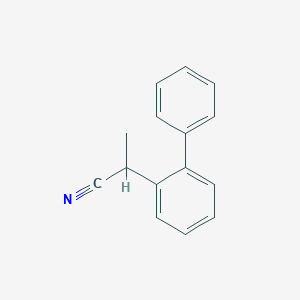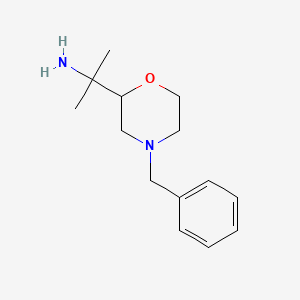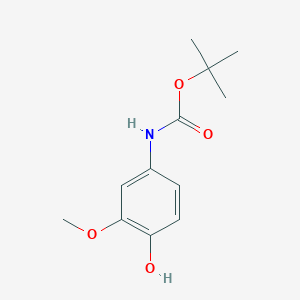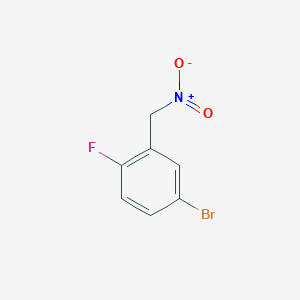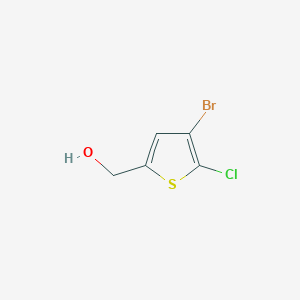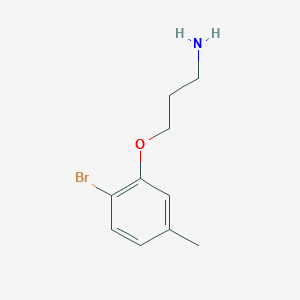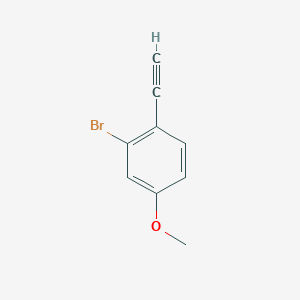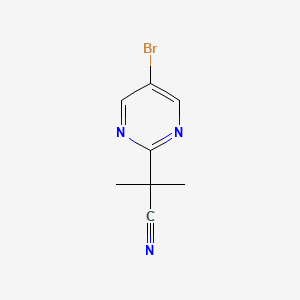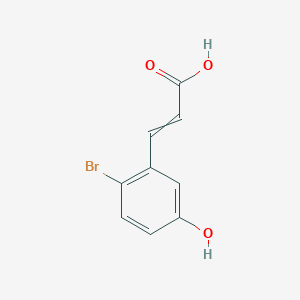
2-Bromo-5-hydroxycinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-hydroxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the fifth position on the aromatic ring. This compound belongs to the class of hydroxycinnamic acids, which are known for their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxycinnamic acid typically involves a multi-step reaction. One common method includes the following steps:
Bromination: The introduction of a bromine atom to the aromatic ring. This can be achieved using bromine or a brominating agent in the presence of a catalyst.
Hydroxylation: The introduction of a hydroxyl group at the desired position. This can be done using a hydroxylating agent under specific reaction conditions.
For example, a multi-step reaction involving [RuCl2(p-cymene)]2, copper(II) acetate monohydrate, and silver hexafluoroantimonate in 1,2-dimethoxyethane at 100°C for 12 hours, followed by treatment with lithium hydroxide monohydrate in tetrahydrofuran, water, and methanol at 80°C for 12 hours, can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: 2-Bromo-5-hydroxycinnamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-Bromo-5-hydroxycinnamic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory effects.
作用机制
The mechanism of action of 2-Bromo-5-hydroxycinnamic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anticancer effects are mediated by the inhibition of cell survival pathways, modulation of gene expression, and induction of oxidative stress and DNA damage .
相似化合物的比较
2-Bromo-5-hydroxycinnamic acid can be compared with other hydroxycinnamic acid derivatives, such as:
- Caffeic Acid
- Ferulic Acid
- Sinapic Acid
- Chlorogenic Acid
- Rosmarinic Acid
Uniqueness:
- Bromine Substitution: The presence of a bromine atom at the second position distinguishes this compound from other hydroxycinnamic acids, potentially enhancing its biological activity and reactivity.
- Hydroxyl Group Position: The hydroxyl group at the fifth position may influence its antioxidant properties and interactions with biological targets .
These unique features make this compound a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
3-(2-bromo-5-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5,11H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVPPXUZQQPQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
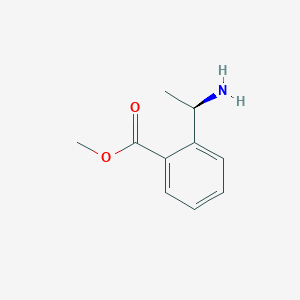
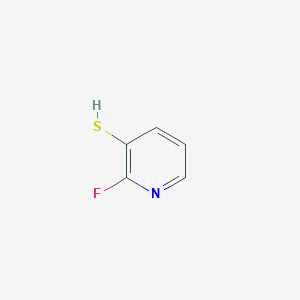
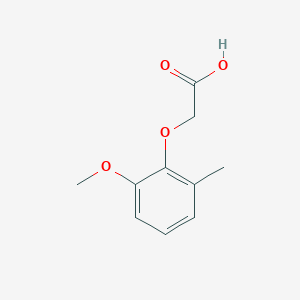

![methyl 2-[(1S)-1-aminoethyl]benzoate](/img/structure/B8066243.png)

